Cas no 19891-05-5 (5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-3-[(acetyloxy)methyl]-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R)-)
![5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-3-[(acetyloxy)methyl]-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R)- structure](https://fr.kuujia.com/scimg/cas/19891-05-5x500.png)
19891-05-5 structure
Nom du produit:5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-3-[(acetyloxy)methyl]-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R)-
5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-3-[(acetyloxy)methyl]-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R)- Propriétés chimiques et physiques
Nom et identifiant
-
- 5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-3-[(acetyloxy)methyl]-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R)-
- 5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-3-[(acetyloxy)methyl]-1,1a,1b,4,...
- 5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-3-[(acetyloxy)methyl]-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b
- PHORBOL 12,13,20-TRIACETATE, 4BETA
- Phorbol-12,13,20-Triacetate
- 5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one, 1,1a-alpha,1b-beta,4,4a,7a-alpha,7b,8,9,9a-decahydro-3-(hydroxymethyl)-4a-beta,7b-alpha,9-beta,9a-alpha-tetrahydroxy-1,1,6,8-alpha-tetramethyl-, 3,9,9a-triacetate, (+)-
- 5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one, 9,9a-bis(acetyloxy)-3-((acetyloxy)methyl)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-, (1aR,1
- BRN 5191305
- Phorbol 12,13,20-triacetate
- Phorbol triacetate
- 6,8-alpha-tetramethyl-,3,9,9a-triacetate,(+)-xy-1
- 8,9,9a-decahydro-3-(hydroxymethyl)-4a-beta,7b-alpha,9-beta,9a-alpha-tetrahydro
- 5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one, 9,9a-bis(acetyloxy)-3-((acetyloxy)methyl)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-, (1aR,1bS,4aR,7aS,7bS,8R,9R)-
- 3-[(acetyloxy)methyl]-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9ah-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl diacetate
- DTXSID90941756
- 19891-05-5
- [(1S,2S,6R,10S,11R,14R,15R)-13,14-diacetyloxy-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-8-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl]methyl acetate
- 9a-(Acetyloxy)-3-[(acetyloxy)methyl]-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9ah-cyclopropa[3,4]benzo[1,2-E]azulen-9-yl acetate #
- LASMKIAVFGUYEG-UHFFFAOYSA-N
- (13,14-diacetyloxy-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-8-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl)methyl acetate
- FT-0637920
- J-012849
- 4aalpha of phorbol 12,13,20-triacetate
-
- Piscine à noyau: InChI=1S/C26H34O9/c1-12-8-19-24(31,21(12)30)10-17(11-33-14(3)27)9-18-20-23(6,7)26(20,35-16(5)29)22(34-15(4)28)13(2)25(18,19)32/h8-9,13,18-20,22,31-32H,10-11H2,1-7H3/t13-,18+,19-,20-,22-,24-,25-,26?/m1/s1
- La clé Inchi: LASMKIAVFGUYEG-SNMHUSDHSA-N
- Sourire: CC(OCC1C[C@@]2(C(C(=C[C@H]2[C@]2(O)[C@H]([C@@H]3C(C)(C)C3(OC(=O)C)[C@@H]([C@H]2C)OC(=O)C)C=1)C)=O)O)=O
Propriétés calculées
- Qualité précise: 490.22
- Masse isotopique unique: 490.22
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 9
- Comptage des atomes lourds: 35
- Nombre de liaisons rotatives: 7
- Complexité: 1070
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 8
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 136Ų
- Le xlogp3: 0.9
Propriétés expérimentales
- Dense: 1.32
- Point d'ébullition: 589.6°Cat760mmHg
- Point d'éclair: 191.1°C
- Indice de réfraction: 1.574
5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-3-[(acetyloxy)methyl]-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R)- Informations de sécurité
- Numéro de transport des marchandises dangereuses:UN 2811 6.1/PG 3
- Code de catégorie de danger: 26/27/28-36/37/38
- Instructions de sécurité: 26-27-36/37/39-45
- RTECS:GZ0591950
-
Identification des marchandises dangereuses:
- Conditions de stockage:−20°C
5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-3-[(acetyloxy)methyl]-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R)- PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-296074A-5 mg |
Phorbol-12,13,20-Triacetate, |
19891-05-5 | 5mg |
¥3,761.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-296074A-5mg |
Phorbol-12,13,20-Triacetate, |
19891-05-5 | 5mg |
¥3761.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-296074-1mg |
Phorbol-12,13,20-Triacetate, |
19891-05-5 | 1mg |
¥1128.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-296074-1 mg |
Phorbol-12,13,20-Triacetate, |
19891-05-5 | 1mg |
¥1,128.00 | 2023-07-10 |
5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-3-[(acetyloxy)methyl]-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R)- Littérature connexe
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
Classification associée
- Solvants et chimiques organiques Composés organiques Lipides et molécules semblables aux lipides lipides prényles Tiglanes et ingénanes diterpènes
- Solvants et chimiques organiques Composés organiques Lipides et molécules semblables aux lipides lipides prényles diterpènes Tiglanes et ingénanes diterpènes
19891-05-5 (5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-3-[(acetyloxy)methyl]-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R)-) Produits connexes
- 16561-29-8(Phorbol 12-myristate 13-acetate)
- 37558-17-1(Hexanoic acid,1,1'-[(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diyl]ester)
- 24928-15-2(5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-)
- 37558-16-0(Phorbol 12,13-dibutyrate)
- 32752-29-7(5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-)
- 115905-51-6(Tetradecanoic acid,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-ylester)
- 24928-17-4(Phorbol-12,13-didecanoate)
- 2229149-86-2(2-(2-bromoethyl)-6-(propan-2-yloxy)pyridine)
- 613-78-5(.β.-naphthol Salicylate)
- 1702498-68-7(2-{(benzyloxy)carbonylamino}-3-(3,4-dimethylphenyl)propanoic acid)
Fournisseurs recommandés
Suzhou Genelee Bio-Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Enjia Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Changzhou Guanjia Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

钜澜化工科技(青岛)有限公司
Membre gold
Fournisseur de Chine
Lot

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Réactif
